N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQVDIUAIFBYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a 4-chlorophenyl group and a thiophen-2-ylmethyl moiety attached to a tetrahydro-cyclopenta[d]pyrimidine core. The molecular formula is with a molecular weight of 400.9 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.25 | Apoptosis induction via mitochondrial pathway |
| HeLa | 0.30 | Cell cycle arrest and apoptosis |
Antiviral Properties
The compound has also been evaluated for its antiviral activity. It demonstrated significant inhibition of viral replication in vitro, particularly against hepatitis C virus (HCV). The IC50 values were found to be comparable to established antiviral agents.
Table 2: Antiviral Activity
| Virus Type | IC50 (μM) | Reference Compound |
|---|---|---|
| Hepatitis C | 32.2 | Sofosbuvir |
| Influenza A | 31.9 | Oseltamivir |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
- Interference with Signaling Pathways : It disrupts critical signaling pathways such as FAK/Paxillin, which are essential for cell migration and invasion.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.
Study 2: Antiviral Activity Against HCV
A study conducted by MDPI reported that the compound effectively inhibited HCV NS5B RNA polymerase with an IC50 value of 0.35 μM, showcasing its potential as a therapeutic agent against viral infections .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound with high purity, and what critical parameters must be controlled?
- Methodology : Multi-step synthesis involving thioacetamide intermediates and cyclocondensation reactions under inert atmospheres (e.g., nitrogen/argon). Key parameters include temperature control (60–80°C), pH adjustment (6.5–7.5), and solvent selection (e.g., DMF or DCM). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from by-products .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substituent connectivity and stereochemistry (e.g., thiophen-2-ylmethyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity analysis .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Demonstrated in vitro antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and moderate anticancer potential (IC50: 15–25 µM in HeLa cells). Mechanisms may involve enzyme inhibition (e.g., topoisomerase II) or receptor antagonism .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products like disulfide dimers during synthesis?
- Strategies :
- Use degassed solvents and strict inert conditions to prevent oxidation of thiol intermediates .
- Introduce catalytic agents (e.g., triethylamine) to enhance regioselectivity during cyclocondensation .
- Optimize stoichiometry (1.2:1 molar ratio of thioacetamide to pyrimidine precursor) .
Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. nitrophenyl) influence bioactivity and chemical reactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the thioacetamide sulfur, improving enzyme binding (e.g., ΔG = -9.2 kcal/mol in docking studies) .
- Substituents on the pyrimidine ring modulate solubility; hydrophobic groups (e.g., thiophen-2-ylmethyl) improve membrane permeability in cellular assays .
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
- Approach :
- Validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
- Perform kinetic assays (e.g., SPR or ITC) to measure binding affinity and compare with in silico models .
Q. What experimental designs are recommended for stability studies under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic products (e.g., free thiol or cyclopenta[d]pyrimidine fragments) .
- Assess photostability under UV-Vis light (300–800 nm) to guide storage conditions .
Q. How should discrepancies in reported IC50 values across studies be addressed?
- Standardization :
- Use validated cell lines (e.g., ATCC-certified HeLa) and uniform assay conditions (e.g., 48-hour exposure, MTT viability assay) .
- Confirm compound purity and solvent (e.g., DMSO concentration ≤0.1%) to avoid artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
